

# Conotoxin GI amino acid sequence and structure

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## Deconstructing **Conotoxin GI**: A Technical Guide to its Sequence, Structure, and Function for the Modern Researcher

## Abstract

**Conotoxin GI**, a potent neurotoxin isolated from the venom of the marine cone snail *Conus geographus*, serves as a paradigm for the study of ligand-receptor interactions and peptide-based drug design. This technical guide provides an in-depth exploration of the molecular architecture of **Conotoxin GI**, from its primary amino acid sequence to its intricate three-dimensional structure. We will delve into the critical role of its disulfide bridges in maintaining a rigid, biologically active conformation. Furthermore, this guide will furnish detailed, field-proven protocols for the solid-phase synthesis and structural elucidation of this peptide, offering valuable insights for researchers, scientists, and drug development professionals. The mechanism of action of **Conotoxin GI** as a competitive antagonist of the nicotinic acetylcholine receptor will be discussed, highlighting its significance as a pharmacological tool and a scaffold for novel therapeutics.

# Introduction: The Potency and Promise of Conotoxins

The venom of marine cone snails (*Conus* species) is a complex cocktail of biologically active peptides known as conotoxins.[1][2] These toxins have evolved to target a wide array of ion channels and neurotransmitter receptors with remarkable potency and selectivity.[2][3] Among these, the  $\alpha$ -conotoxins are a well-characterized family of peptides that act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs), crucial components of synaptic transmission.[1][3][4]

**Conotoxin GI**, one of the first  $\alpha$ -conotoxins to be isolated and characterized, is a 13-residue peptide that has become a cornerstone for understanding the structure-activity relationships of nAChR antagonists.[1][4] Its small size, rigid structure, and high affinity for the muscle-type nAChR make it an invaluable tool in neuropharmacology and a compelling scaffold for the development of new therapeutic agents for a range of neurological disorders.[5][6]

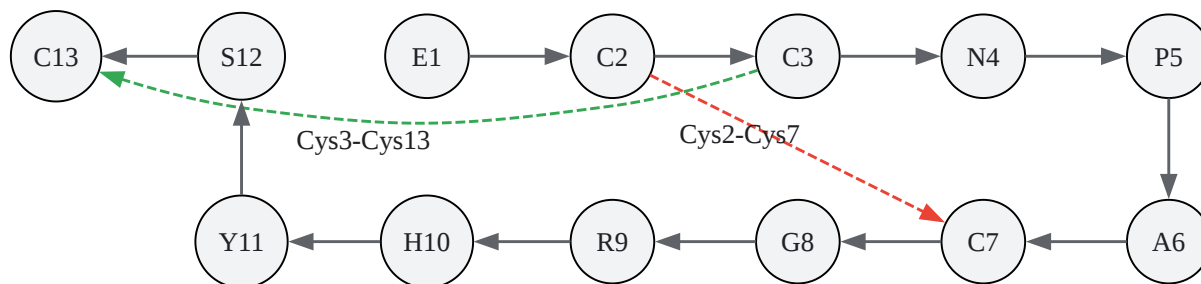
## The Molecular Blueprint: Amino Acid Sequence and Disulfide Connectivity

The primary structure of **Conotoxin GI** is fundamental to its biological activity. The sequence is composed of 13 amino acids with the C-terminus amidated.[4][7][8]

Table 1: Amino Acid Sequence of **Conotoxin GI**

Position	Three-Letter Code	One-Letter Code
1	Glu	E
2	Cys	C
3	Cys	C
4	Asn	N
5	Pro	P
6	Ala	A
7	Cys	C
8	Gly	G
9	Arg	R
10	His	H
11	Tyr	Y
12	Ser	S
13	Cys	C (-NH <sub>2</sub> )

A defining feature of **Conotoxin GI** is the presence of two disulfide bonds that create a rigid, globular conformation.<sup>[1][4][9]</sup> The specific connectivity of these bonds is Cys2-Cys7 and Cys3-Cys13.<sup>[1][7][9][10]</sup> This "globular" framework is crucial for maintaining the peptide's three-dimensional structure and, consequently, its biological function.<sup>[9][11][12]</sup> The incorrect pairing of cysteine residues leads to non-native isomers with significantly reduced or altered activity.<sup>[11][12]</sup>



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Figure 1: Schematic representation of the primary sequence and disulfide connectivity of **Conotoxin GI**.

## The Three-Dimensional Architecture: A Compact and Rigid Fold

The three-dimensional structure of **Conotoxin GI** has been determined by both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][13] These studies reveal a compact, well-defined structure.[1][13] The backbone is constrained by the two disulfide bonds, resulting in a distorted 3(10) helix between residues 5 and 11.[1][11][12] This rigid conformation presents a specific molecular surface for interaction with the nAChR.[11][12]

Table 2: Key Structural Features of **Conotoxin GI**

Structural Parameter	Description	Reference
Overall Fold	Compact, triangular slab	[1][4]
Secondary Structure	Distorted 3(10) helix (residues 5-11)	[1][11][12]
Disulfide Bonds	Cys2-Cys7, Cys3-Cys13	[1][9][10]
PDB ID (NMR)	1XGA	[14]
PDB ID (X-ray)	1NOT	

# Laboratory Synthesis and Structural Verification: A Step-by-Step Protocol

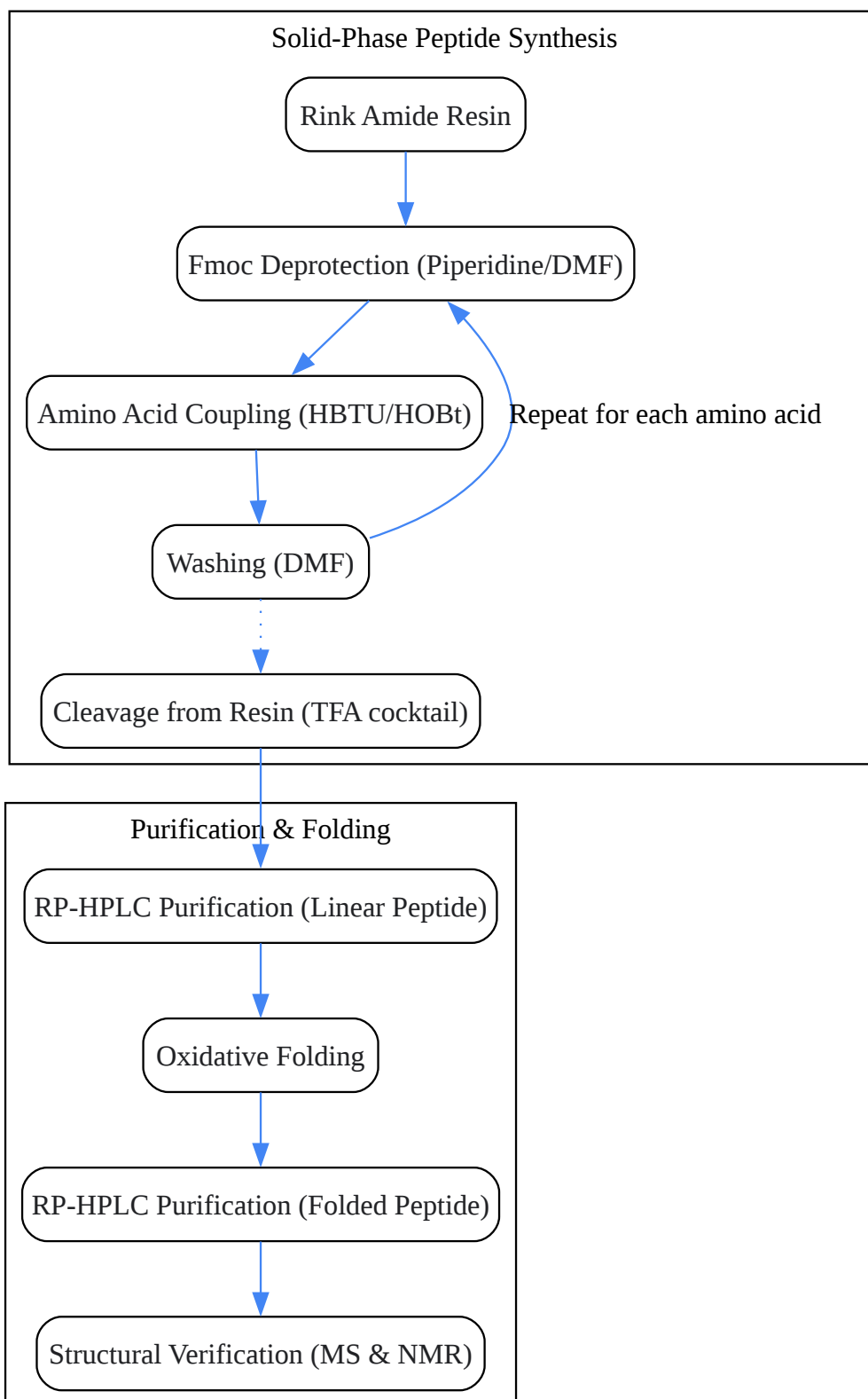
The chemical synthesis of **Conotoxin GI** is a multi-step process that requires careful execution and rigorous purification. Solid-phase peptide synthesis (SPPS) is the method of choice for assembling the linear peptide chain.<sup>[15][16][17]</sup>

## Solid-Phase Peptide Synthesis (SPPS) of Linear Conotoxin GI

Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).<sup>[15][17]</sup> This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.<sup>[15][16][17]</sup>

Protocol:

- **Resin Preparation:** Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** The N-terminus of the growing peptide chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.<sup>[16]</sup> This is removed using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.
- **Iterative Cycles:** Steps 2 and 3 are repeated for each amino acid in the **Conotoxin GI** sequence, from C-terminus to N-terminus.
- **Cleavage and Deprotection:** Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).



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Figure 2: A generalized workflow for the solid-phase synthesis and purification of **Conotoxin GI**.

## Oxidative Folding and Structural Elucidation

Principle: The purified linear peptide, containing four free thiol groups from the cysteine residues, must be folded under oxidizing conditions to form the correct disulfide bonds.

Protocol:

- **Folding:** The linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH to facilitate thiol-disulfide exchange. The solution is left exposed to air or a redox buffer system (e.g., reduced/oxidized glutathione) is added to promote disulfide bond formation.
- **Purification of Folded Isomers:** The folding reaction typically yields a mixture of the native isomer and other misfolded species. The correctly folded **Conotoxin GI** is purified from this mixture using RP-HPLC.
- **Mass Spectrometry (MS):** The molecular weight of the purified peptide is confirmed by mass spectrometry to ensure it corresponds to the folded, dehydrated product.
- **NMR Spectroscopy:** The definitive three-dimensional structure and correct disulfide bridging are confirmed using two-dimensional NMR spectroscopy.<sup>[13]</sup> This involves assigning all proton resonances and identifying through-space correlations (Nuclear Overhauser Effects or NOEs) to calculate inter-proton distances, which are then used to build a structural model.

## Mechanism of Action: A Potent Neuromuscular Blocker

**Conotoxin GI** exerts its potent biological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.<sup>[1][6][18]</sup> It binds to the acetylcholine binding sites on the  $\alpha$ -subunits of the receptor, thereby preventing the binding of the neurotransmitter acetylcholine.<sup>[6]</sup> This blockade of nAChR activation prevents the influx of sodium ions and subsequent muscle cell depolarization, leading to flaccid paralysis.<sup>[6]</sup> Notably, **Conotoxin GI** exhibits a significantly higher affinity for the  $\alpha/\delta$  subunit interface compared to the  $\alpha/\gamma$  interface of the muscle-type nAChR.<sup>[4][6]</sup>

## Therapeutic Potential and Future Directions

While **Conotoxin GI** itself is too toxic for therapeutic use, its rigid and well-defined structure provides an excellent scaffold for the design of novel drug candidates.<sup>[5]</sup> By systematically modifying the amino acid sequence, researchers can fine-tune the selectivity and affinity of the peptide for different nAChR subtypes, including those found in the central nervous system. This opens up possibilities for developing new treatments for a variety of conditions, including chronic pain, epilepsy, and certain psychiatric disorders.<sup>[2][5]</sup>

## Conclusion

**Conotoxin GI** stands as a testament to the power of natural peptides as both invaluable research tools and templates for drug discovery. Its well-defined sequence, rigid disulfide-stabilized structure, and specific mechanism of action have been extensively characterized, providing a deep understanding of its molecular biology. The robust methods for its chemical synthesis and structural analysis, as outlined in this guide, empower researchers to further explore the vast potential of conotoxins in neuroscience and medicine.

## References

- Guddat, L. W., Martin, J. L., Shan, L., Edmundson, A. B., & Gray, W. R. (1996). Three-dimensional structure of the alpha-**conotoxin GI** at 1.2 Å resolution. *Biochemistry*, 35(35), 11329–11335. [\[Link\]](#)
- Gray, W. R., Luque, A., Olivera, B. M., Barrett, J., & Cruz, L. J. (1981). Peptide toxins from *Conus geographus* venom. *The Journal of biological chemistry*, 256(9), 4734–4740. [\[Link\]](#)
- Nishiuchi, Y., & Sakakibara, S. (1982). **Conotoxin GI**: disulfide bridges, synthesis, and preparation of iodinated derivatives. *FEBS letters*, 148(2), 260–262. [\[Link\]](#)
- Gehrman, J., & Alewood, P. F. (1998). Stability and structure-forming properties of the two disulfide bonds of alpha-**conotoxin GI**. *Biochemistry*, 37(18), 6491–6499. [\[Link\]](#)
- LifeTein. (2013). Solid phase peptide synthesis. [\[Link\]](#)
- Reddit. (2024). What is solid-phase synthesis of peptides? [\[Link\]](#)

- U.S. National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. [\[Link\]](#)
- Powder Systems. (2025). What is Solid-phase Peptide Synthesis? [\[Link\]](#)
- Gehrman, J., Alewood, P. F., & Craik, D. J. (1998). Structure determination of the three disulfide bond isomers of alpha-**conotoxin GI**: a model for the role of disulfide bonds in structural stability. *Journal of molecular biology*, 278(2), 401–415. [\[Link\]](#)
- Gehrman, J., Alewood, P. F., & Craik, D. J. (1998). Structure determination of the three disulfide bond isomers of alpha-**conotoxin GI**. [\[Link\]](#)
- Luo, S., Zhangsun, D., Wu, Y., Zhu, X., & Hu, Y. (2021). The 3/4- and 3/6-Subfamily Variants of  $\alpha$ -Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. *Toxins*, 13(12), 896. [\[Link\]](#)
- RCSB PDB. (1999). 1XGA: ALPHA **CONOTOXIN GI**: 2-7;3-13 (NATIVE) DISULFIDE BOND ISOMER, NMR, 35 STRUCTURES. [\[Link\]](#)
- Smartox Biotechnology. (n.d.).  $\alpha$ -Conotoxin-GI: nAChR inhibitor. [\[Link\]](#)
- RCSB PDB. (1996). 1NOT: THE 1.2 ANGSTROM STRUCTURE OF G1 ALPHA CONOTOXIN. [\[Link\]](#)
- Pardi, A., Galde, A., Florance, J., & Manicote, D. (1989). Solution structures of alpha-conotoxin G1 determined by two-dimensional NMR spectroscopy. *Biochemistry*, 28(13), 5494–5501. [\[Link\]](#)
- QYAOBIO. (n.d.). Conotoxin. [\[Link\]](#)
- Gray, W. R., Rivier, J. E., Galyean, R., Cruz, L. J., & Olivera, B. M. (1983). **Conotoxin GI**: disulfide bridges, synthesis, and preparation of iodinated derivatives. *The Journal of biological chemistry*, 258(20), 12247–12251. [\[Link\]](#)
- Han, K. H., Kim, M. H., Kim, D. J., & Lee, B. J. (1997). NMR solution conformation of an antitoxic analogue of alpha-**conotoxin GI**: identification of a common nicotinic acetylcholine receptor binding surface for alpha-conotoxins. *Biochemistry*, 36(39), 11893–11900. [\[Link\]](#)

- Robinson, S. D., & Norton, R. S. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. *Journal of Peptide Science*, 27(4), e3303. [[Link](#)]
- Bondebjerg, J., Grunnet, M., Jespersen, T., & Meldal, M. (2003). Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1. *ChemBiochem : a European journal of chemical biology*, 4(2-3), 186–194. [[Link](#)]
- Luo, S., Zhangsun, D., Wu, Y., Zhu, X., & Hu, Y. (2021). The 3/4- and 3/6-Subfamily Variants of  $\alpha$ -Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. *Toxins*, 13(12), 896. [[Link](#)]
- Jin, A., Muttenthaler, M., Dutertre, S., Himaya, S. W. A., Kaas, Q., & Craik, D. J. (2019). Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from *Conus geographus*. *Toxins*, 11(11), 639. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **Conotoxin GI**. PubChem Compound Database. [[Link](#)]
- Dutertre, S., & Lewis, R. J. (2010). Conotoxins targeting nicotinic acetylcholine receptors: an overview. *Toxins*, 2(11), 2639–2673. [[Link](#)]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).  $\alpha$ -**conotoxin GI**. [[Link](#)]
- Wikipedia. (n.d.). Conotoxin. [[Link](#)]
- Elabscience. (n.d.).  $\alpha$ -**Conotoxin GI**. [[Link](#)]
- RCSB PDB. (2001). 1K64: NMR Structure of alpha-conotoxin EI. [[Link](#)]
- IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. (n.d.).  $\alpha$ -**conotoxin GI**. [[Link](#)]

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## Sources

- [1. Three-dimensional structure of the alpha-conotoxin GI at 1.2 Å resolution - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Conotoxin - Wikipedia \[en.wikipedia.org\]](#)
- [3. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. marinechem.alfa-chemistry.com \[marinechem.alfa-chemistry.com\]](#)
- [6. smartox-biotech.com \[smartox-biotech.com\]](#)
- [7. Conotoxin - QYAOBIO \[qyaobio.com\]](#)
- [8.  \$\alpha\$ -Conotoxin GI - Elabscience® \[elabscience.com\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. Conotoxin GI: disulfide bridges, synthesis, and preparation of iodinated derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability. | Semantic Scholar \[semanticscholar.org\]](#)
- [13. Solution structures of alpha-conotoxin G1 determined by two-dimensional NMR spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. rcsb.org \[rcsb.org\]](#)
- [15. bachem.com \[bachem.com\]](#)
- [16. solid phase peptide synthesis \[biosyn.com\]](#)
- [17. Introduction to Peptide Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. conotoxin GI | C55H80N20O18S4 | CID 25084484 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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